1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid
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Overview
Description
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid is a complex organic compound that features an imidazole ring, a butyl chain, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized using methods such as the Debus-Radziszewski synthesis or the Wallach synthesis.
Attachment of the Butyl Chain: The butyl chain is introduced through alkylation reactions, often using alkyl halides under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is typically added via nucleophilic substitution reactions, using reagents like 2,4-dichlorophenol.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, using reagents like halides and acids.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halides, acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
- 1-[2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxyphenyl .
Uniqueness
1-[1-[2-[(2,4-Dichlorophenyl)methoxy]phenyl]butyl]imidazole stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its dichlorophenyl group enhances its antimicrobial activity, while the imidazole ring contributes to its versatility in chemical reactions .
Properties
CAS No. |
61292-34-0 |
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Molecular Formula |
C20H21Cl2N3O4 |
Molecular Weight |
438.3 g/mol |
IUPAC Name |
1-[1-[2-[(2,4-dichlorophenyl)methoxy]phenyl]butyl]imidazole;nitric acid |
InChI |
InChI=1S/C20H20Cl2N2O.HNO3/c1-2-5-19(24-11-10-23-14-24)17-6-3-4-7-20(17)25-13-15-8-9-16(21)12-18(15)22;2-1(3)4/h3-4,6-12,14,19H,2,5,13H2,1H3;(H,2,3,4) |
InChI Key |
CTAJSULHGMOARJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=CC=CC=C1OCC2=C(C=C(C=C2)Cl)Cl)N3C=CN=C3.[N+](=O)(O)[O-] |
Origin of Product |
United States |
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